3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol is a heterocyclic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and results in high regioselectivity and good substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The oxazine ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as protoporphyrinogen oxidase, which is crucial in the biosynthesis of heme . This inhibition can lead to the accumulation of toxic intermediates, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol: Similar structure but with different substitution patterns.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Contains a different ring fusion pattern.
Flumioxazin: A commercial herbicide with a similar oxazine core.
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHSWHJETUHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598579 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104535-37-7 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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